

4,5,6-Trichloroguaiacol CAS number and molecular weight.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4,5,6-Trichloroguaiacol**

Cat. No.: **B1196951**

[Get Quote](#)

In-Depth Technical Guide to 4,5,6-Trichloroguaiacol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4,5,6-Trichloroguaiacol**, including its chemical properties, toxicological profile, and environmental fate. The information is intended for researchers, scientists, and professionals involved in drug development and environmental science.

Core Chemical Data

Property	Value	Reference
CAS Number	2668-24-8	[1]
Molecular Formula	C ₇ H ₅ Cl ₃ O ₂	[1]
Molecular Weight	227.47 g/mol	[1]

Toxicological Summary

While specific toxicological data for **4,5,6-Trichloroguaiacol** is limited, information on related chlorinated phenols, such as 2,4,6-trichlorophenol, suggests potential for toxicity. Studies on 2,4,6-trichlorophenol have indicated that its cytotoxicity can involve the induction of oxidative

stress and endoplasmic reticulum (ER) stress, leading to apoptosis[2]. Pentachlorophenol and its metabolite, tetrachlorohydroquinone, have been shown to trigger reactive oxygen species (ROS) and promote tumor formation[3]. Given the structural similarities, it is plausible that **4,5,6-Trichloroguaiacol** could exhibit similar mechanisms of toxicity.

Zebra fish exposed to pulp bleaching waste, which contained 3,4,5-trichloroguaiacol among other chlorinated compounds, showed increased egg mortality and decreased hatchability[4]. This suggests potential developmental and reproductive toxicity for this class of compounds.

Environmental Fate and Biodegradation

Chlorinated guaiacols are known environmental contaminants, often found in effluents from pulp and paper mills. The biodegradation of these compounds is a key area of research for environmental remediation.

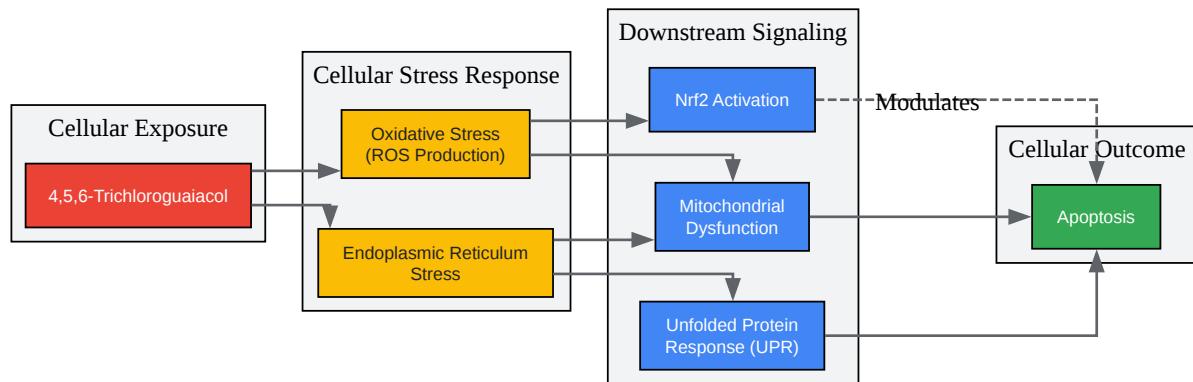
Studies have shown that certain bacteria can metabolize chlorinated guaiacols. For instance, *Rhodococcus chlorophenolicus* has been found to degrade various chlorinated guaiacols and syringols through hydroxylation and dechlorination reactions[1][5]. However, the specific substitution pattern of the chlorine atoms on the guaiacol ring significantly influences the biodegradability.

A study on *Acinetobacter junii*, a bacterium capable of degrading guaiacol, found that it could degrade some chlorinated guaiacols but not **4,5,6-Trichloroguaiacol**[6][7][8]. This suggests that the presence of chlorine atoms at positions 4, 5, and 6 may hinder microbial degradation by this particular strain, highlighting the recalcitrance of this specific isomer. The initial step in the metabolism of other chlorinated guaiacols by *A. junii* was identified as O-demethylation[6].

Anaerobic microorganisms have also been shown to play a role in the transformation of chlorinated aromatic compounds. For example, *Desulfitobacterium* sp. strain PCE1 can demethylate, reductively dehydroxylate, and dechlorinate chlorinated hydroquinones into chlorophenols[9].

Experimental Protocols

Analytical Detection in Environmental Samples

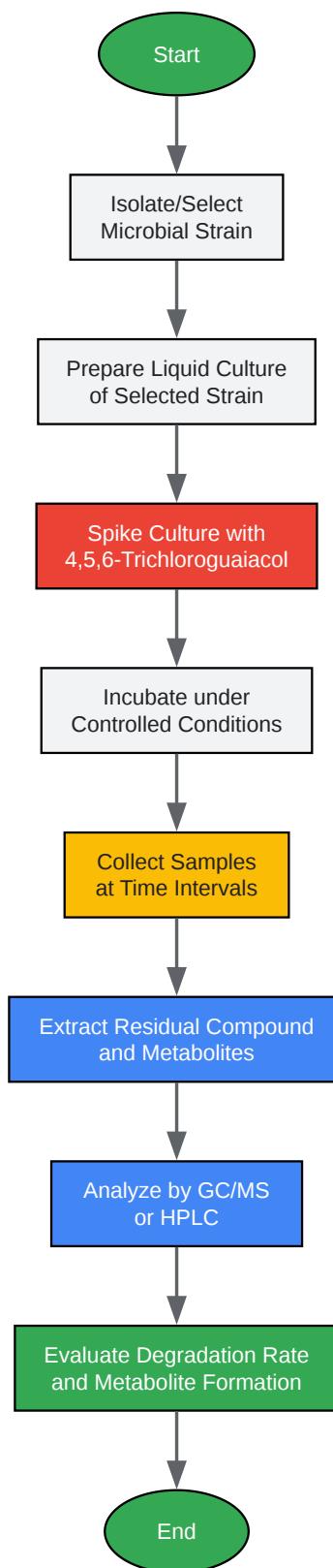

The analysis of chlorinated phenolic compounds like **4,5,6-Trichloroguaiacol** in environmental samples typically involves gas chromatography coupled with mass spectrometry (GC/MS).

Sample Preparation (Water Samples):

- Acidify the water sample to a pH of <2.
- Extract the analytes from the water sample using a suitable organic solvent, such as methylene chloride.
- Dry the organic extract and concentrate it to a small volume.
- The extract can then be analyzed by GC/MS.
- For samples with high levels of interfering compounds, a clean-up step using solid-phase extraction (SPE) with materials like Florisil may be necessary[10].

Hypothetical Signaling Pathway for Chlorinated Phenol-Induced Cytotoxicity

Based on studies of related compounds like 2,4,6-trichlorophenol, a hypothetical signaling pathway for cytotoxicity induced by chlorinated guaiacols such as **4,5,6-Trichloroguaiacol** can be proposed. This pathway involves the induction of oxidative and endoplasmic reticulum stress.



[Click to download full resolution via product page](#)

Caption: Hypothetical signaling cascade initiated by **4,5,6-Trichloroguaiacol**.

Experimental Workflow for Biodegradation Assessment

The following diagram outlines a typical workflow for assessing the biodegradation of **4,5,6-Trichloroguaiacol** by a microbial strain.

[Click to download full resolution via product page](#)

Caption: Workflow for assessing microbial degradation of **4,5,6-Trichloroguaiacol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hydroxylation and dechlorination of chlorinated guaiacols and syringols by *Rhodococcus chlorophenolicus* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4,6-Trichlorophenol cytotoxicity involves oxidative stress, endoplasmic reticulum stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ROS-triggered signaling pathways involved in the cytotoxicity and tumor promotion effects of pentachlorophenol and tetrachlorohydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,4,5-Trichlorophenol | C₆H₃Cl₃O | CID 11859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hydroxylation and dechlorination of chlorinated guaiacols and syringols by *Rhodococcus chlorophenolicus* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of chlorinated guaiacols by a guaiacol-degrading *Acinetobacter junii* strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.uai.cl [pure.uai.cl]
- 8. Metabolism of chlorinated guaiacols by a guaiacol-degrading *Acinetobacter junii* strain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chlorophenol Production by Anaerobic Microorganisms: Transformation of a Biogenic Chlorinated Hydroquinone Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- To cite this document: BenchChem. [4,5,6-Trichloroguaiacol CAS number and molecular weight.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1196951#4-5-6-trichloroguaiacol-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com